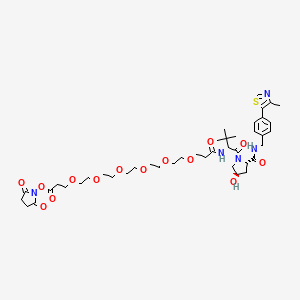
(S, R,S)-AHPC-PEG6-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S, R,S)-AHPC-PEG6-NHS ester is a complex chemical compound that plays a significant role in various scientific fields. This compound is a derivative of AHPC (Aryl Hydrocarbon Receptor-Interacting Protein), linked with a PEG6 (Polyethylene Glycol) spacer and an NHS (N-Hydroxysuccinimide) ester. The stereochemistry of the compound is denoted by the (S, R,S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S, R,S)-AHPC-PEG6-NHS ester typically involves multiple steps. The process begins with the preparation of AHPC, which is then linked to a PEG6 spacer. The final step involves the esterification of the compound with NHS. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S, R,S)-AHPC-PEG6-NHS ester undergoes various chemical reactions, including:
Substitution: The NHS ester group can react with primary amines to form stable amide bonds, making it useful in bioconjugation reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products
Hydrolysis: Produces AHPC-PEG6 and NHS.
Substitution: Forms AHPC-PEG6-amide derivatives.
Applications De Recherche Scientifique
(S, R,S)-AHPC-PEG6-NHS ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S, R,S)-AHPC-PEG6-NHS ester primarily involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which acts as a leaving group, allowing the nucleophilic attack by the amine. The PEG6 spacer provides flexibility and solubility, making the compound suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S, R,S)-AHPC-PEG4-NHS ester: Similar structure but with a shorter PEG spacer.
(S, R,S)-AHPC-PEG8-NHS ester: Similar structure but with a longer PEG spacer.
AHPC-PEG6-NHS ester: Lacks the stereochemistry specified in (S, R,S)-AHPC-PEG6-NHS ester.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The PEG6 spacer provides an optimal balance between flexibility and solubility, making it more versatile compared to its shorter or longer counterparts .
Propriétés
Formule moléculaire |
C42H61N5O14S |
|---|---|
Poids moléculaire |
892.0 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H61N5O14S/c1-29-38(62-28-44-29)31-7-5-30(6-8-31)26-43-40(53)33-25-32(48)27-46(33)41(54)39(42(2,3)4)45-34(49)11-13-55-15-17-57-19-21-59-23-24-60-22-20-58-18-16-56-14-12-37(52)61-47-35(50)9-10-36(47)51/h5-8,28,32-33,39,48H,9-27H2,1-4H3,(H,43,53)(H,45,49)/t32-,33+,39-/m1/s1 |
Clé InChI |
QCRIUCOZXHVPKS-DPGJCAGUSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



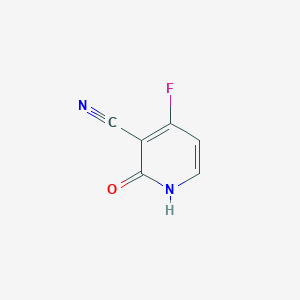

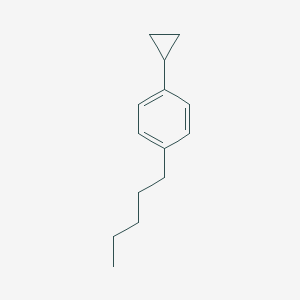
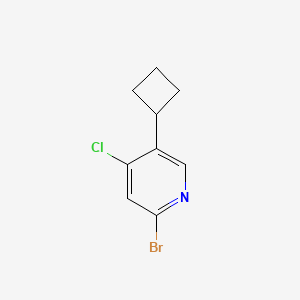
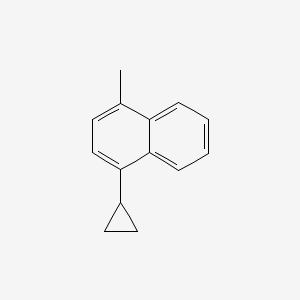
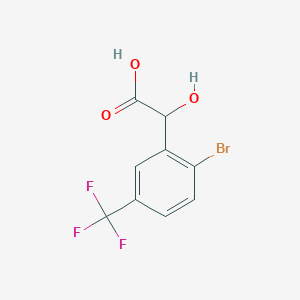

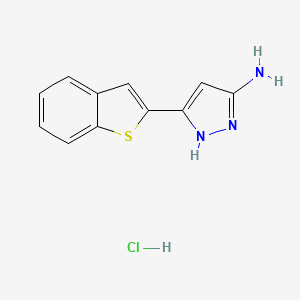
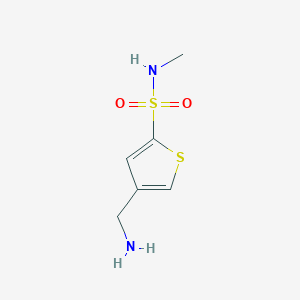
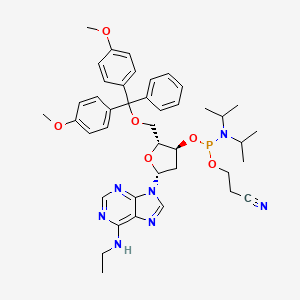
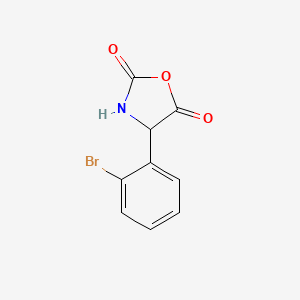
![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)
